molecular formula C9H9ClO3 B142573 2-Chloromandelic Acid Methyl Ester CAS No. 32345-60-1

2-Chloromandelic Acid Methyl Ester

Cat. No.: B142573
CAS No.: 32345-60-1
M. Wt: 200.62 g/mol
InChI Key: ZMPGBVQQIQSQED-QMMMGPOBSA-N
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Description

2-Chloromandelic Acid Methyl Ester is an organic compound belonging to the ester class. Esters are widely known for their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular compound is characterized by the presence of a methyl ester group and a chlorinated aromatic ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloromandelic Acid Methyl Ester can be synthesized through several methods. One common approach involves the esterification of (S)-o-Chloromandelic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted derivatization has also been explored to speed up the esterification process, significantly reducing reaction times compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: 2-Chloromandelic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The methyl ester group can be oxidized to form a carboxylic acid.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: (S)-o-Chloromandelic acid.

    Reduction: (S)-o-Chloromandelic alcohol.

    Substitution: Various substituted mandelates depending on the nucleophile used.

Scientific Research Applications

2-Chloromandelic Acid Methyl Ester has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Potential precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and fragrances.

Mechanism of Action

The mechanism of action of 2-Chloromandelic Acid Methyl Ester primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The molecular targets and pathways involved depend on the specific context of its application, such as enzyme-substrate interactions in biochemical assays .

Comparison with Similar Compounds

    Methyl mandelate: Lacks the chlorine substituent, making it less reactive in nucleophilic aromatic substitution reactions.

    Ethyl (S)-o-Chloromandelate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical properties and reactivity.

Uniqueness: 2-Chloromandelic Acid Methyl Ester’s unique combination of a chlorinated aromatic ring and a methyl ester group makes it particularly useful in synthetic organic chemistry, offering distinct reactivity patterns compared to its non-chlorinated or differently substituted analogs .

Properties

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPGBVQQIQSQED-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457939
Record name Methyl (S)-o-Chloromandelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32345-60-1
Record name Methyl (S)-o-Chloromandelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the chirality of Methyl o-Chloromandelate important in pharmaceutical synthesis?

A1: Chirality plays a critical role in pharmaceutical development as different enantiomers of a molecule can exhibit distinct biological activities. In the case of Clopidogrel, only the (S)-enantiomer of the drug is pharmacologically active. Therefore, obtaining Methyl (S)-o-Chloromandelate with high enantiomeric purity is essential for synthesizing the effective form of the drug. []

Q2: How do enzymatic methods offer a more sustainable and efficient alternative for producing Methyl (S)-o-Chloromandelate?

A2: Enzymatic approaches, particularly using esterases, offer a greener and potentially more efficient route for producing enantiopure Methyl (S)-o-Chloromandelate. Research highlights the use of Exophiala dermatitidis NBRC6857, a microbial strain capable of producing the (R)-enantiomer of 2-Chloromandelic acid from the racemic Methyl 2-Chloromandelate. [] By isolating and overexpressing the responsible esterase enzyme, EstE, researchers achieved a significant increase in the production of the desired (R)-enantiomer. This approach paves the way for a more sustainable and potentially cost-effective method for obtaining enantiopure Methyl (S)-o-Chloromandelate.

Q3: Can the enantioselectivity of esterases towards Methyl (S)-o-Chloromandelate be improved?

A3: Yes, research indicates that the enantioselectivity of esterases towards specific enantiomers can be further enhanced. For instance, studies focusing on the esterase BioH demonstrated that rationally designed mutations within the enzyme's active site could significantly improve its selectivity towards Methyl (S)-o-Chloromandelate. [, ] This approach of protein engineering holds immense promise for developing tailored biocatalysts for the efficient production of enantiopure compounds.

Q4: What analytical techniques are typically employed for characterizing and quantifying Methyl (S)-o-Chloromandelate?

A4: Characterizing and quantifying Methyl (S)-o-Chloromandelate typically involves a combination of techniques. Chromatographic methods, particularly chiral HPLC, are crucial for separating and quantifying the enantiomers, assessing the enantiomeric excess achieved during synthesis. [] Spectroscopic techniques like NMR and mass spectrometry are employed for structural confirmation and purity analysis. These analytical techniques are critical for ensuring the quality and consistency of Methyl (S)-o-Chloromandelate used in pharmaceutical production.

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